Cas no 1421477-61-3 (N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide)

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
- AKOS024545522
- 1421477-61-3
- VU0541742-1
- F6255-0505
-
- インチ: 1S/C18H21ClN4O/c1-12-6-7-17(22-21-12)23-10-8-14(9-11-23)18(24)20-16-5-3-4-15(19)13(16)2/h3-7,14H,8-11H2,1-2H3,(H,20,24)
- InChIKey: GJINOTGIAYCILP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C)NC(C1CCN(C2=CC=C(C)N=N2)CC1)=O
計算された属性
- せいみつぶんしりょう: 344.1403890g/mol
- どういたいしつりょう: 344.1403890g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 427
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6255-0505-4mg |
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |
1421477-61-3 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6255-0505-3mg |
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |
1421477-61-3 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6255-0505-15mg |
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |
1421477-61-3 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6255-0505-5μmol |
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |
1421477-61-3 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6255-0505-2mg |
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |
1421477-61-3 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6255-0505-5mg |
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |
1421477-61-3 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6255-0505-2μmol |
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |
1421477-61-3 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6255-0505-25mg |
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |
1421477-61-3 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6255-0505-10μmol |
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |
1421477-61-3 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6255-0505-10mg |
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |
1421477-61-3 | 10mg |
$118.5 | 2023-09-09 |
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamideに関する追加情報
N-(3-Chloro-2-Methylphenyl)-1-(6-Methylpyridazin-3-yl)Piperidine-4-Carboxamide: A Comprehensive Overview
N-(3-Chloro-2-Methylphenyl)-1-(6-Methylpyridazin-3-yl)Piperidine-4-Carboxamide, also known by its CAS Registry Number 1421477-61-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a piperidine ring, a pyridazine moiety, and a carboxamide group. The presence of these functional groups makes it a versatile molecule with diverse reactivity and biological activity.
The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules. For instance, researchers have employed microwave-assisted synthesis to optimize reaction conditions, significantly reducing the time required for the formation of the piperidine ring and the subsequent functionalization steps.
One of the most notable aspects of this compound is its potential in drug discovery. The piperidine ring is a common structural motif in many bioactive compounds, including antiviral agents and anticancer drugs. The pyridazine moiety further enhances the molecule's electronic properties, making it an attractive candidate for exploring interactions with biological targets such as enzymes and receptors.
Recent studies have focused on the evaluation of this compound's pharmacokinetic properties. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles using in vitro models. These studies have provided valuable insights into its bioavailability and potential toxicity. For example, experiments conducted using human liver microsomes have revealed that the compound undergoes phase I metabolism predominantly via cytochrome P450 enzymes.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its unique electronic structure makes it a candidate for use in organic electronics and optoelectronic devices. Scientists have explored its ability to form self-assembled monolayers and its potential as a building block for advanced materials with tailored properties.
The development of novel synthetic routes for this compound has also been a focus of recent research. Chemists have developed enantioselective synthesis methods to produce chiral derivatives, which are essential for studying stereochemical effects on biological activity. These methods often involve asymmetric catalysis using palladium or copper catalysts, enabling the construction of stereocenters with high enantioselectivity.
Furthermore, computational chemistry has played a pivotal role in understanding the properties of this compound. Density functional theory (DFT) calculations have been used to study its electronic structure, reactivity, and interaction with biological targets. These computational studies have provided valuable guidance for experimental design and optimization.
In conclusion, N-(3-Chloro-2-Methylphenyl)-1-(6-Methylpyridazin-3-yl)Piperidine-4-Carboxamide (CAS No: 1421477-61-3) is a multifaceted compound with wide-ranging applications in chemistry and pharmacology. Its complex structure and versatile functional groups make it an intriguing subject for both fundamental research and applied development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to various fields of science.
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